molecular formula C6H3Cl4N B1585791 2-Chloro-5-(trichloromethyl)pyridine CAS No. 69045-78-9

2-Chloro-5-(trichloromethyl)pyridine

Cat. No.: B1585791
CAS No.: 69045-78-9
M. Wt: 230.9 g/mol
InChI Key: VLJIVLGVKMTBOD-UHFFFAOYSA-N
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Description

2-Chloro-5-(trichloromethyl)pyridine (CAS: 69045-78-9) is a halogenated pyridine derivative with the molecular formula C₆H₃Cl₄N and a molecular weight of 230.907 g/mol . It is a critical intermediate in agrochemical synthesis, particularly for herbicides and insecticides. The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a trichloromethyl group at the 5-position, which enhances its reactivity and stability under industrial conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trichloromethyl)pyridine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dimethyl sulfoxide or acetonitrile and catalysts such as palladium or copper complexes.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and industrial applications.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-5-(trichloromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure allows it to participate in further chemical reactions that lead to the development of active pharmaceutical ingredients (APIs). For example:

  • Antimicrobial Agents : It is used in the synthesis of compounds that exhibit antimicrobial properties, contributing to the development of new antibiotics.
  • Anti-inflammatory Drugs : The compound has been explored as a precursor for anti-inflammatory drugs, enhancing therapeutic options in treating chronic inflammatory conditions.

The production process typically involves the chlorination of β-picoline under controlled conditions, yielding high purity and efficiency .

Agricultural Chemicals

The compound is widely recognized for its role in the formulation of herbicides and pesticides . Specifically:

  • Herbicides : It is an intermediate for several herbicides that are effective against a broad spectrum of weeds. For instance, it is involved in the synthesis of fluazifop and fluazinam, which are known for their low environmental impact and high efficacy .
  • Fertilizer Additives : It has been used as a nitrification inhibitor in fertilizers, helping to control nitrogen loss in soils and improving crop yields .

Table 1: Agricultural Chemicals Derived from this compound

Chemical NameApplicationEfficacy
FluazifopHerbicideBroad-spectrum weed control
FluazinamFungicideEffective against soil-borne pathogens
Nitrification InhibitorFertilizer additiveReduces nitrogen loss

Synthetic Chemistry

In synthetic organic chemistry, this compound acts as a versatile building block for creating various complex molecules. Its unique structure allows chemists to modify it into different derivatives through substitution reactions.

Case Study: Synthesis of Trifluoromethylpyridines

A notable application involves converting nicotinic acid into a mixture of this compound and its derivatives through a reaction with phosphorus pentachloride. This method showcases its utility in generating compounds with specific functional groups needed for further chemical transformations .

Industrial Production Processes

The production of this compound typically involves gas-phase chlorination of β-picoline at elevated temperatures (300–500°C) with chlorine in the presence of inert diluents such as nitrogen or halogenated hydrocarbons. This method not only ensures high yields (30–60%) but also allows for the recycling of unreacted materials, making it economically viable .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trichloromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloro and trichloromethyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-Chloro-5-(trichloromethyl)pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula CAS Number Key Substituents Applications/Properties Reference
This compound C₆H₃Cl₄N 69045-78-9 Cl (C2), CCl₃ (C5) Agrochemical intermediate
2-Chloro-5-(chloromethyl)pyridine (CCMP) C₆H₅Cl₂N 70258-18-3 Cl (C2), CH₂Cl (C5) Herbicide synthesis; higher volatility
2,3-Dichloro-5-(trichloromethyl)pyridine C₆H₂Cl₅N N/A Cl (C2, C3), CCl₃ (C5) Precursor to fluorinated pesticides
2-Chloro-5-iodopyridine C₅H₃ClIN 102843-42-3 Cl (C2), I (C5) Pharmaceutical intermediate; solid at RT
2-Chloro-5-(3-thienyl)pyridine C₉H₆ClNS 873948-15-3 Cl (C2), thiophene (C5) Lab reagent; low commercial scale

Chlorination Efficiency

  • This compound can be further chlorinated at 150°C under 200 psig Cl₂ pressure to yield 2,3-dichloro-5-(trichloromethyl)pyridine with minimal tar formation due to catalyst-free conditions .
  • In contrast, 2-Chloro-5-(chloromethyl)pyridine (CCMP) requires UV light and WCl₆ catalysts for trichloromethylation, producing 2,3,6-trichloro-5-(trichloromethyl)pyridine with 75% yield .

By-Product Profiles

  • Chlorination of nicotinic acid with excess PCl₅ produces a 2:1 mixture of this compound and 2,3-dichloro-5-(trichloromethyl)pyridine. Over-chlorination leads to unwanted byproducts (e.g., tetrachlorinated derivatives) .
  • CCMP synthesis generates fewer byproducts but requires stringent control of Cl₂ stoichiometry to avoid over-chlorination .

Biological Activity

2-Chloro-5-(trichloromethyl)pyridine, a chlorinated pyridine derivative, has garnered attention for its biological activity and potential applications in various fields, including agriculture and pharmaceuticals. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with chlorine and a trichloromethyl group. Its molecular formula is C6H3Cl4N, and it is often represented as follows:

Chemical Structure C6H3Cl4N\text{Chemical Structure }\text{C}_6\text{H}_3\text{Cl}_4\text{N}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of its use as an agricultural chemical. The following sections detail its effects on various biological systems.

1. Toxicological Studies

A series of toxicological studies have been conducted to assess the safety and potential health risks associated with this compound:

  • Carcinogenicity : In long-term feeding studies involving B6C3F1 mice, significant increases in the incidence of forestomach squamous cell papillomas and carcinomas were observed at higher doses (125 and 250 mg/kg/day) . This suggests a potential carcinogenic risk associated with prolonged exposure.
  • Genotoxicity : The compound has shown mutagenic effects in bacterial systems (S. typhimurium), indicating a risk for genetic damage . However, it did not exhibit mutagenicity in mammalian cells under certain conditions.
  • Organ Toxicity : Studies indicated liver hypertrophy and changes in liver enzyme expression in treated animals, suggesting hepatotoxic potential .

The biological activity of this compound is believed to involve several mechanisms:

  • Activation of Nuclear Receptors : The compound may activate the constitutive androstane receptor (CAR), leading to altered liver enzyme activity and potential tumor promotion in rodent models .
  • Metabolism : Upon entering biological systems, it is metabolized to 6-chloropicolinic acid, which may contribute to its biological effects .

Case Studies

Several case studies highlight the practical implications of this compound:

  • Agricultural Use : As a nitrification inhibitor, it is used to enhance nitrogen retention in soil, thereby improving crop yields. Studies have shown that its application can significantly reduce nitrogen loss through leaching .
  • Pharmaceutical Research : Investigations into similar chlorinated pyridines suggest potential antimicrobial properties, although specific data on this compound remains limited .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a table summarizing key features:

Compound NameStructure TypeBiological Activity
This compoundPyridine with trichloromethylPotential carcinogen; hepatotoxic
Nitrapyrin (2-Chloro-6-trichloromethyl)Pyridine derivativeNitrification inhibitor; genotoxic
Trifluoromethyl-pyridinesPyridine with trifluoromethylAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-5-(trichloromethyl)pyridine, and what are their critical reaction conditions?

  • Methodological Answer : The compound is synthesized via a multi-step process starting from 3-methylpyridine:

N-Oxidation : Formation of N-oxide using hydrogen peroxide in acetic acid.

Chlorination : Reaction with phosphorus oxychloride (POCl₃) to introduce chlorine at the 2-position.

Side-chain chlorination : Treatment with chlorine gas (Cl₂) at 60–80°C to convert the methyl group to trichloromethyl.
Total yields reach ~30.5% under optimized conditions. Alternative methods include vapor-phase halogen exchange using precursors like 2,3-dichloro-5-(trichloromethyl)pyridine .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹³C and ¹⁹F NMR (for fluorinated analogs) to confirm substitution patterns (e.g., δ ~150 ppm for pyridine carbons) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (C₆H₃Cl₄N, MW: 265.86 g/mol).
  • X-ray Crystallography : Resolves halogen positioning and steric effects .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to skin/eye irritation risks (Hazard Statements: H315, H319).
  • Storage : Store in airtight containers at ≤25°C, away from oxidizing agents.
  • Toxicity Management : Monitor for respiratory distress (STOT SE 3) and contact dermatitis; implement emergency washing stations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance chlorination efficiency.
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to reduce side reactions.
  • Temperature Gradients : Use microreactors for precise control during exothermic steps (e.g., side-chain chlorination) .

Q. What mechanistic insights explain the regioselectivity of functionalization reactions involving this compound?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing trichloromethyl group directs incoming electrophiles to the 3-position. Computational DFT studies validate this directing effect.
  • Radical Reactions : Trichloromethyl acts as a radical trap, enabling C–H functionalization at the 4-position under photoredox catalysis .

Q. How does this compound serve as an intermediate in agrochemical synthesis?

  • Methodological Answer :

  • Derivatization Pathways :
  • Chlorfluazuron : Insecticide synthesized via Ullmann coupling with aryl ureas.
  • Fluazinam : Fungicide produced by amidation at the 5-position.
    Structure-activity relationship (SAR) studies show that trichloromethyl enhances lipophilicity, improving membrane penetration in target organisms .

Q. How can contradictions in reported biological activity data for derivatives of this compound be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, cell lines).
  • Proteomic Profiling : Use CRISPR-Cas9 screens to identify off-target interactions in divergent results.
  • Crystallographic Studies : Resolve binding modes with enzymes (e.g., acetylcholinesterase) to clarify potency variations .

Properties

IUPAC Name

2-chloro-5-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJIVLGVKMTBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4028967
Record name 2-Chloro-5-trichloromethylpyridine
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Molecular Weight

230.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Pyridine, 2-chloro-5-(trichloromethyl)-
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CAS No.

69045-78-9
Record name 2-Chloro-5-trichloromethylpyridine
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Record name 2-Chloro-5-trichloromethylpyridine
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Record name Pyridine, 2-chloro-5-(trichloromethyl)-
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Record name 2-Chloro-5-trichloromethylpyridine
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Record name Pyridine, 2-chloro-5-(trichloromethyl)
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Record name 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

172 g of thus obtained 2-bromo-5-methylpyridine was dissolved in 1.3 l of carbon tetrachloride, and the system was then heated. At the time refluxing begain (at 77° C.), chlorine gas was bubbled into the system with ultraviolet light irradiation. After a lapse of 5 hours, the completion of the reaction was confirmed by gas chromatography, and the system was cooled and air was bubbled into the system to expel the unreacted chlorine. The system was washed with water several times and dried over anhydrous sodium sulfate. Then, the carbon tetrachloride was distilled off, and the system was allowed to cool. The solid crystals thus-obtained were washed with n-hexane to obtain 152 g of 2-chloro-5-trichloromethylpyridine with a melting point of 51° to 54° C.
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Synthesis routes and methods III

Procedure details

The process according to claim 4 wherein 6-chloronicotinic acid is produced by reacting 6-chloro-3-trifluoromethyl pyridine with aluminum chloride to obtain 6-chloro-3-trichloromethyl pyridine and then hydrolyzing the 6-chloro-3-trichloromethyl pyridine in the presence of sulfuric acid or phosphoric acid.
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Synthesis routes and methods IV

Procedure details

To 18.2 g of 2-chloro-5-trifluoromethyl pyridine, 20 g of aluminum chloride was added in 2 hours, and they were reacted under the predetermined reaction conditions as shown in Table 1. After the completion of the reaction, the reaction product was cooled and then introduced into ice water, and the oil layer was separated by liquid separation. The solvent was removed by distillation to obtain 2-chloro-5-trichloromethyl pyridine.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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